Cas no 62367-66-2 (Ethanone, 1-[2-phenyl-1-(phenylmethyl)-1H-indol-3-yl]-)

Ethanone, 1-[2-phenyl-1-(phenylmethyl)-1H-indol-3-yl]- structure
62367-66-2 structure
Product name:Ethanone, 1-[2-phenyl-1-(phenylmethyl)-1H-indol-3-yl]-
CAS No:62367-66-2
MF:C23H19NO
MW:325.403065919876
CID:447723
PubChem ID:12311895

Ethanone, 1-[2-phenyl-1-(phenylmethyl)-1H-indol-3-yl]- Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 1-[2-phenyl-1-(phenylmethyl)-1H-indol-3-yl]-
    • 1-(1-benzyl-2-phenylindol-3-yl)ethanone
    • 1-(1-benzyl-2-phenyl-1H-indol-3-yl)ethan-1-one
    • 1-(1-Benzyl-2-phenyl-1H-indol-3-yl)ethanone
    • 62367-66-2
    • DTXSID40487311
    • Inchi: InChI=1S/C23H19NO/c1-17(25)22-20-14-8-9-15-21(20)24(16-18-10-4-2-5-11-18)23(22)19-12-6-3-7-13-19/h2-15H,16H2,1H3
    • InChI Key: FMEUXQUTQPJXDT-UHFFFAOYSA-N
    • SMILES: CC(=O)C1=C(N(C2=CC=CC=C21)CC3=CC=CC=C3)C4=CC=CC=C4

Computed Properties

  • Exact Mass: 325.14677
  • Monoisotopic Mass: 325.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 449
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 22Ų
  • XLogP3: 4.9

Experimental Properties

  • PSA: 22

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